molecular formula C11H5F3N2S B14227642 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile CAS No. 827322-78-1

6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile

Cat. No.: B14227642
CAS No.: 827322-78-1
M. Wt: 254.23 g/mol
InChI Key: JFNGYQLHRJMBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group and a pyridine ring substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile typically involves the formation of the thiophene ring followed by the introduction of the trifluoromethyl group and the pyridine ring. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(Trifluoromethyl)thiophen-3-yl]-1,2,3,4-tetrahydropyridazin-4-one
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Uniqueness

6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile is unique due to the combination of its trifluoromethyl-substituted thiophene ring and pyridine ring with a nitrile group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for various applications in research and industry .

Properties

CAS No.

827322-78-1

Molecular Formula

C11H5F3N2S

Molecular Weight

254.23 g/mol

IUPAC Name

6-[5-(trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H5F3N2S/c12-11(13,14)10-3-8(6-17-10)9-2-1-7(4-15)5-16-9/h1-3,5-6H

InChI Key

JFNGYQLHRJMBKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)C2=CSC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.